

An In-depth Technical Guide on the Solubility Profile of Disodium Pamoate

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Compound of Interest					
Compound Name:	Disodium pamoate				
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For Researchers, Scientists, and Drug Development Professionals

Disodium pamoate, the disodium salt of pamoic acid, is a crucial excipient in the pharmaceutical industry. Its primary utility lies in its capacity to form sparingly soluble salts with active pharmaceutical ingredients (APIs), a key strategy in the development of long-acting injectable and other sustained-release dosage forms. A thorough understanding of the solubility of **disodium pamoate** in various solvent systems is fundamental for the successful formulation of these drug products. This guide provides a comprehensive overview of its solubility in aqueous and organic media, details standard methodologies for solubility determination, and explores the key factors influencing its dissolution.

Quantitative Solubility Data

The solubility of **disodium pamoate** is influenced by several factors, including temperature, pH, and the specific solid-state form (e.g., monohydrate). The following table summarizes the available quantitative solubility data in various solvents.



Solvent	Solubility	Temperature	Method	Source(s)
Water	~100 mM (~43.2 g/L)	Not Specified	Not Specified	[1]
Water	43 g/L	20°C	Not Specified	[1][2]
Water	≥18 mg/mL	Not Specified	Not Specified	[1][2]
Dimethyl Sulfoxide (DMSO)	~75 mM (~32.4 g/L)	Not Specified	Not Specified	[1]
Dimethyl Sulfoxide (DMSO)	≥28.6 mg/mL	Not Specified	Not Specified	[1][2]
Ethanol (EtOH)	Insoluble	Not Specified	Not Specified	[1][2]

Qualitative Solubility Profile

- Aqueous Systems: Disodium pamoate is generally considered soluble in water.[1] The pH
 of the aqueous medium plays a critical role in its solubility. In acidic environments, the
 disodium salt can convert to the less soluble pamoic acid, which may lead to precipitation.[1]
 Conversely, it remains in its more soluble salt form in neutral to alkaline conditions.[1]
- Organic Solvents: It is reported to be insoluble in ethanol.[1][2] While extensive quantitative data in other pure organic solvents is limited, pamoic acid itself is known to be practically insoluble in water, ether, and benzene, and sparingly soluble in THF, nitrobenzene, and pyridine.[1] This suggests that the solubility of disodium pamoate in non-polar organic solvents is likely low.[1]
- Mixed Solvent Systems: **Disodium pamoate** is utilized in mixed solvent systems, such as ethanol/water mixtures, for the preparation of pamoate salts of various drugs.[3] Its solubility in these mixtures enables the controlled precipitation of the desired drug-pamoate salt.[3]

Experimental Protocols

Foundational & Exploratory





The determination of equilibrium solubility is a cornerstone of pharmaceutical sciences. The shake-flask method is a widely accepted and reliable technique for this purpose, particularly for sparingly soluble compounds.[4][5][6]

This protocol outlines the steps for determining the equilibrium solubility of **disodium pamoate**.

- 1. Materials and Equipment:
- Disodium pamoate
- Selected solvent(s) (e.g., water, pH buffers, organic solvents)
- Volumetric flasks
- Analytical balance
- Mechanical shaker or agitator with temperature control[6]
- Centrifuge
- Syringe filters (e.g., 0.45 μm)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated analytical method for quantification
- 2. Procedure:
- Preparation of Solvent: Prepare the desired solvent systems. For aqueous solutions, use purified water or appropriate buffer solutions (e.g., pH 1.2, 4.5, 6.8 as recommended for Biopharmaceutics Classification System studies).[6]
- Addition of Solute: Add an excess amount of disodium pamoate to a known volume of the solvent in a sealed container (e.g., a glass flask). The presence of undissolved solid is necessary to ensure that a saturated solution is achieved.[5][7]
- Equilibration: Place the sealed containers in a mechanical shaker with controlled temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium.[6][7] The time required to reach equilibrium should be established by

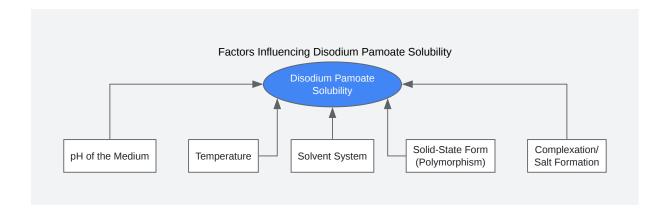


preliminary experiments, where the concentration of the solute in solution is measured at different time points until it remains constant.[6]

- Phase Separation: After equilibration, allow the samples to stand to let the undissolved solids settle.[4] Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.[4]
- Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a suitable syringe filter to remove any remaining solid particles.[6]
- Quantification: Analyze the concentration of disodium pamoate in the filtrate using a validated analytical method, such as HPLC.[8]
- Data Analysis: The determined concentration represents the equilibrium solubility of disodium pamoate in the specific solvent under the tested conditions.

Factors Influencing Solubility

The solubility of **disodium pamoate** is a critical parameter that is influenced by several factors. A comprehensive understanding of these factors is essential for formulation development.



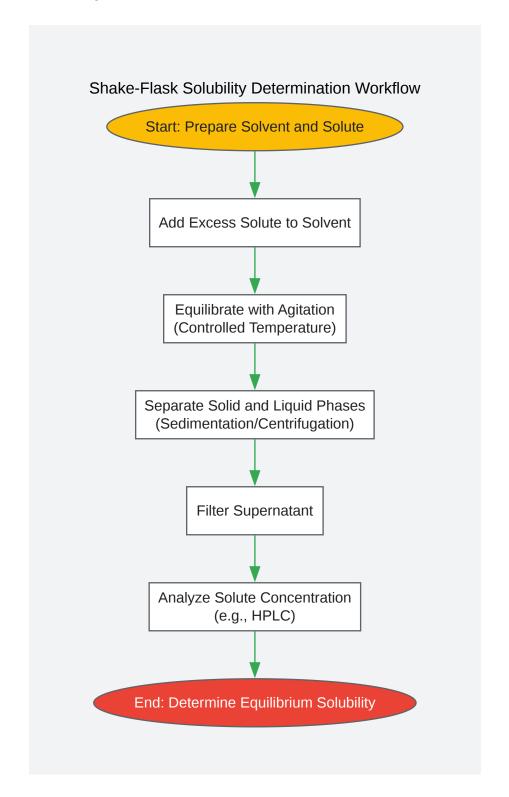
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Caption: Key factors that influence the solubility of **disodium pamoate**.



Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of **disodium pamoate** using the shake-flask method.





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Caption: A generalized workflow for the shake-flask solubility determination method.

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